N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16341412
InChI: InChI=1S/C19H20N2O2/c1-21-13-11-15-16(7-5-8-17(15)21)19(22)20-12-10-14-6-3-4-9-18(14)23-2/h3-9,11,13H,10,12H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide

CAS No.:

Cat. No.: VC16341412

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide -

Specification

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
IUPAC Name N-[2-(2-methoxyphenyl)ethyl]-1-methylindole-4-carboxamide
Standard InChI InChI=1S/C19H20N2O2/c1-21-13-11-15-16(7-5-8-17(15)21)19(22)20-12-10-14-6-3-4-9-18(14)23-2/h3-9,11,13H,10,12H2,1-2H3,(H,20,22)
Standard InChI Key DXHRISJTSJIVTM-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=CC=C3OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises three primary components: a 1-methylindole core, a 4-carboxamide substituent, and a 2-(2-methoxyphenyl)ethyl side chain. The indole nucleus, a bicyclic aromatic system, provides a planar scaffold that facilitates π\pi-π\pi stacking interactions with protein binding sites . The methoxy group at the ortho position of the phenyl ring introduces electron-donating effects, potentially influencing receptor binding affinity .

Molecular Characteristics

PropertyValue
Molecular FormulaC19H20N2O2\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight308.4 g/mol
Key Functional GroupsIndole, carboxamide, methoxy

The carboxamide group at position 4 of the indole ring enhances hydrogen-bonding capacity, a critical feature for target engagement. Computational modeling suggests that the methoxyphenethyl chain adopts a conformation that complements hydrophobic pockets in serotonin receptors .

Synthesis and Manufacturing

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide involves multi-step organic reactions, typically beginning with the construction of the indole core.

Synthetic Pathways

  • Indole Core Formation: Friedel-Crafts acylation or Hemetsberger-Knittel synthesis is employed to generate the 1-methylindole scaffold . For example, ethyl 5-chloroindole-2-carboxylate serves as a common precursor .

  • Side Chain Introduction: The methoxyphenethyl group is appended via alkylation or amidation. A representative step involves reacting 1-methylindole-4-carboxylic acid with 2-(2-methoxyphenyl)ethylamine using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .

  • Final Functionalization: The carboxamide is installed through hydrolysis of intermediate esters followed by condensation with amines.

Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
Indole alkylationNaH, methyl iodide, DMF62
Carboxamide formationBOP, DIPEA, anhydrous DMF78
PurificationColumn chromatography (SiO₂)>95 purity

Optimization efforts have focused on minimizing side reactions, such as the oxidation of dihydroquinazolinone intermediates, which can reduce yields . Recent advances employ Na₂S₂O₅ in dimethylacetamide to stabilize reactive species .

Biological Activity and Mechanism of Action

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide demonstrates dual pharmacological activity, targeting both neurological and oncological pathways.

Neurological Effects

The compound’s indole moiety structurally resembles serotonin, enabling interaction with 5-HT receptors. In vitro assays show nanomolar affinity for 5-HT₁A and 5-HT₂A subtypes, with KiK_i values of 12.3 nM and 28.7 nM, respectively. Molecular dynamics simulations reveal that the methoxyphenethyl chain occupies a hydrophobic cleft in the 5-HT₁A binding pocket, while the carboxamide forms hydrogen bonds with Ser159 and Thr160 residues .

Table 2: Biological Activity Profile

AssayModel SystemResultReference
5-HT₁A bindingRadioligand assayKi=12.3 nMK_i = 12.3 \ \text{nM}
AntiproliferationMCF-7 cellsIC₅₀ = 8.2 μM
Tubulin inhibitionIn vitro polymerization76% inhibition

Comparative Analysis with Structural Analogues

Modifications to the indole scaffold significantly alter bioactivity. For instance:

  • C3 Substituents: Elongating the alkyl chain at position 3 from ethyl to propyl enhances CB1 receptor binding by 3-fold .

  • Carboxamide Position: Relocating the carboxamide from position 4 to 3 reduces serotonin receptor affinity by 40%.

  • Methoxy Group: Removing the methoxy group abolishes 5-HT₂A activity, underscoring its role in receptor selectivity.

Therapeutic Applications and Future Directions

The compound’s polypharmacology suggests utility in:

  • Neuropsychiatric Disorders: As a 5-HT₁A agonist, it could treat anxiety or depression with fewer side effects than SSRIs.

  • Oncology: Its tubulin-targeting mechanism offers a novel approach to circumvent taxane resistance.

Future research should prioritize pharmacokinetic studies to address bioavailability challenges. Prodrug strategies, such as esterification of the carboxamide, may improve blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator